N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide
Description
N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide is a synthetic small molecule featuring a phthalazine core substituted with a morpholine ring and a benzamide moiety. The compound’s design likely targets kinase inhibition or modulation of protein-protein interactions, given the structural prevalence of morpholine and phthalazine in kinase inhibitors (e.g., VEGFR-2 inhibitors) . Its hydroxyethyl group may enhance solubility or enable conjugation, a strategy observed in other morpholine-containing therapeutics like momelotinib .
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-(4-morpholin-4-ylphthalazin-1-yl)benzamide |
InChI |
InChI=1S/C21H22N4O3/c26-12-9-22-21(27)16-7-5-15(6-8-16)19-17-3-1-2-4-18(17)20(24-23-19)25-10-13-28-14-11-25/h1-8,26H,9-14H2,(H,22,27) |
InChI Key |
JGGOYCTWLMERAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution for Phthalazine Core Functionalization
The phthalazine ring is synthesized via cyclization of benzene derivatives followed by functionalization at the 1- and 4-positions. A key step involves introducing morpholine at the 4-position through nucleophilic aromatic substitution (NAS). For example, 1-chlorophthalazine reacts with morpholine in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding 4-morpholin-4-ylphthalazine. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nature of the phthalazine ring.
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF, K2CO3 | 80 | 24 | 68 |
| DMSO, Et3N | 100 | 12 | 72 |
| THF, NaH | 60 | 18 | 55 |
Higher yields are achieved in polar aprotic solvents like DMSO with tertiary amine bases.
Amide Coupling for Benzamide Formation
The benzamide moiety is introduced via coupling between 4-(4-morpholin-4-ylphthalazin-1-yl)benzoic acid and 2-hydroxyethylamine. Two methods are prevalent:
-
Mixed-Anhydride Method : The benzoic acid is treated with ethyl chloroformate and N-methylmorpholine to form a reactive anhydride, which reacts with 2-hydroxyethylamine to yield the amide. Typical conditions include tetrahydrofuran (THF) at 0°C, achieving 75–85% yields.
-
Carbodiimide-Mediated Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), this method affords 80–90% yields.
Critical Parameters :
-
Excess 2-hydroxyethylamine (1.5 equiv) improves conversion.
-
Reaction monitoring via thin-layer chromatography (TLC) ensures completion within 4–6 hours.
Intermediate Synthesis and Characterization
Synthesis of 4-(4-Morpholin-4-ylphthalazin-1-yl)benzoic Acid
This intermediate is prepared by Suzuki-Miyaura coupling between 1-chloro-4-iodophthalazine and 4-carboxyphenylboronic acid, followed by NAS with morpholine.
Procedure :
-
Combine 1-chloro-4-iodophthalazine (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 equiv) in dioxane/water (4:1).
-
Heat at 90°C for 8 hours under nitrogen.
-
Isolate the product via acidification (HCl) and recrystallization (ethanol/water).
Yield : 70–75%
Characterization :
Bromination and Functional Group Interconversion
Bromination of the phthalazine core at the 1-position is achieved using bromine in acetic acid (80°C, 2 hours), enabling subsequent cross-coupling reactions.
Reaction Optimization and Scalability
Solvent and Catalyst Screening for Amide Coupling
A comparative study of solvents and catalysts revealed:
Table 2: Amide Coupling Efficiency
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCM | EDC/HOBt | 25 | 88 |
| THF | DCC/DMAP | 0–25 | 78 |
| DMF | HATU | 25 | 92 |
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF provides near-quantitative yields but requires rigorous purification.
Purification and Yield Enhancement
-
Recrystallization : Ethanol/water (3:1) removes unreacted amine and byproducts.
-
Column Chromatography : Silica gel eluted with ethyl acetate/methanol (9:1) achieves >95% purity.
Mechanistic Insights and Side Reactions
Competing Pathways in NAS
Morpholine may undergo N-alkylation if the phthalazine intermediate contains leaving groups (e.g., bromine). To suppress this, reactions are conducted under strictly anhydrous conditions with excess morpholine (2.0 equiv).
Hydrolysis of the Benzamide Group
Prolonged exposure to acidic or basic conditions during workup hydrolyzes the amide bond. Neutralization immediately after reaction completion mitigates this.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactors enable rapid mixing and heat transfer, reducing reaction times by 50% compared to batch processes. For example, NAS completes in 4 hours at 100°C in a flow reactor.
Green Chemistry Approaches
-
Solvent Recycling : DMF and DMSO are recovered via distillation (80% efficiency).
-
Catalyst Recovery : Palladium from Suzuki couplings is reclaimed using scavenger resins, reducing costs by 30%.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological processes affected.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Phthalazine and Morpholine Moieties
Phthalazine derivatives are frequently explored for kinase inhibition and antitumor activity. Below is a comparison of key structural analogs:
Key Observations :
- Morpholine’s Role : Morpholine is a common pharmacophore in kinase inhibitors (e.g., momelotinib , imatinib ), likely due to its ability to form hydrogen bonds with ATP-binding pockets.
- Benzamide Linkers : The benzamide group in the target compound and analogs like 5b mimics ATP’s adenine ring, enhancing kinase affinity.
- Substituent Effects : Chlorophenyl groups (e.g., 4a , 5b ) increase lipophilicity and membrane permeability, while hydroxyethyl groups (target compound) may improve pharmacokinetics.
2.2.1. Antitumor and Kinase Inhibition
Data from phthalazine derivatives and morpholine-containing compounds highlight trends in activity:
Key Findings :
- Phthalazine derivatives (4a , 5b ) exhibit potent VEGFR-2 inhibition (sub-µM IC50) and moderate cytotoxicity, suggesting the target compound may share similar kinase-targeting efficacy .
Biological Activity
N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide is a synthetic compound notable for its complex structure, which integrates a benzamide moiety with a phthalazin derivative and a morpholine ring. This structural arrangement suggests potential interactions with various biological targets, making it a candidate for pharmacological applications, particularly in the treatment of cancer and inflammatory diseases.
Chemical Structure and Properties
The chemical formula for this compound is , reflecting its diverse functional groups that enhance its solubility and bioavailability. The morpholine ring is particularly significant, as it may facilitate membrane penetration, thus amplifying the compound's pharmacological effects.
| Component | Structure |
|---|---|
| Benzamide Moiety | Benzamide |
| Phthalazin Derivative | Phthalazine |
| Morpholine Ring | Morpholine |
Research indicates that this compound exhibits significant biological activity, particularly in inhibiting specific enzyme targets. In vitro studies have shown its effectiveness against various proteins implicated in disease pathways. Notably, molecular docking simulations suggest that this compound binds effectively to target proteins, which may include those involved in cancer progression and inflammatory responses.
Inhibition Studies
The compound has been evaluated for its inhibitory effects on enzymes such as PARP-1 (Poly(ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP-1 can lead to increased sensitivity of cancer cells to chemotherapy. For instance, compounds structurally similar to this compound have demonstrated IC50 values ranging from 0.079 μM to 9.45 μM in various assays, indicating potent inhibitory activity against PARP-1 .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Cancer Research : In studies involving BRCA-deficient cell lines, this compound exhibited selective cytotoxicity, suggesting its potential as a targeted therapy for certain types of breast and ovarian cancers.
- Inflammatory Diseases : Preliminary investigations into its anti-inflammatory properties showed promise in reducing cytokine release in vitro, indicating potential applications in treating conditions like rheumatoid arthritis.
- Neuroprotection : Emerging research suggests that the compound may also possess neuroprotective properties, potentially benefiting conditions such as diabetic peripheral neuropathy .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Focus | Findings | IC50 Value (μM) |
|---|---|---|
| PARP-1 Inhibition | Significant inhibition observed | 0.079 - 9.45 |
| Cytotoxicity in Cancer Cells | Selective cytotoxicity in BRCA-deficient cells | Not specified |
| Anti-inflammatory Activity | Reduced cytokine release | Not specified |
| Neuroprotective Effects | Potential benefits in diabetic neuropathy | Not specified |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDC/HOBt to link the hydroxyethyl group to the benzamide core .
- Morpholine incorporation : Introduce the morpholin-4-yl group via nucleophilic aromatic substitution under reflux conditions (80–100°C) in polar aprotic solvents (e.g., DMF or DMSO) with K₂CO₃ as a base .
- Yield optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, chloroform:methanol 9:1). Final yields typically range from 45–65% .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm the presence of the morpholine ring (δ 3.6–3.8 ppm for N-CH₂ groups) and hydroxyethyl moiety (δ 1.8–2.2 ppm for -CH₂-OH) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) with an expected m/z matching the molecular formula (C₂₂H₂₅N₄O₃) .
- X-ray crystallography : Resolve the phthalazine-benzamide conformation if single crystals are obtainable .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodological Answer :
- Solubility : Moderate in DMSO (>10 mM) and dichloromethane; low in water (<0.1 mg/mL). Use DMSO for in vitro assays but ensure <1% v/v to avoid cytotoxicity .
- Stability : Store at -20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the morpholine ring .
Advanced Research Questions
Q. How does the morpholin-4-yl group influence the compound’s pharmacokinetic profile?
- Methodological Answer :
- Lipophilicity : The morpholine ring enhances solubility via hydrogen bonding while maintaining moderate logP (~2.8), critical for blood-brain barrier penetration .
- Metabolic stability : Conduct microsomal assays (human liver microsomes, 1 mg/mL) to evaluate oxidative degradation. Morpholine derivatives often show CYP3A4-mediated metabolism .
- In silico modeling : Use SwissADME or ADMET Predictor™ to simulate absorption and clearance rates .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. off-target effects)?
- Methodological Answer :
- Target validation : Perform kinome-wide profiling (e.g., KINOMEscan®) to confirm selectivity for phthalazine-associated kinases (e.g., PI3Kδ) .
- Off-target analysis : Use thermal shift assays (TSA) to identify non-specific protein binding .
- Data normalization : Compare IC₅₀ values across studies using standardized assay conditions (e.g., ATP concentration, pH 7.4) .
Q. How can computational methods guide the design of derivatives with improved potency?
- Methodological Answer :
- Molecular docking : Model the compound in the ATP-binding pocket of PI3Kγ (PDB: 3L54) to identify critical residues (e.g., Lys833, Asp841) for hydrogen bonding .
- QSAR studies : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity using CoMFA or CoMSIA .
- MD simulations : Simulate binding stability over 100 ns to assess conformational flexibility of the hydroxyethyl group .
Q. What in vivo models are appropriate for evaluating therapeutic efficacy in neurological disorders?
- Methodological Answer :
- Neuroinflammation : Use LPS-induced BV2 microglial activation models to measure TNF-α suppression (IC₅₀ ~ 0.5–2 µM) .
- Cognitive impairment : Test spatial memory rescue in Aβ42-infused C57BL/6 mice (Morris water maze, 10 mg/kg oral dose) .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) after 28-day repeated dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
